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A comprehensive guide for researchers and drug development professionals on the

performance of various creatine forms, supported by experimental data from clinical trials.

Creatine monohydrate has long been the gold standard in supplementation for enhancing

muscle performance, strength, and lean body mass. In recent years, a variety of novel creatine

formulations have emerged, each claiming superior bioavailability, stability, and efficacy. This

guide provides a meta-analysis of key clinical trials comparing these novel forms—creatine

ethyl ester, buffered creatine, and creatine nitrate—against the benchmark, creatine

monohydrate. The following sections present a detailed comparison of their performance based

on quantitative data, a thorough examination of the experimental protocols employed in these

studies, and a visualization of the key signaling pathways influenced by creatine

supplementation.

Quantitative Comparison of Creatine Forms
The efficacy of different creatine formulations can be assessed by their impact on muscle

creatine content, body composition, and exercise performance. The following tables summarize

the quantitative outcomes from key clinical trials.
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Table 1: Muscle Creatine Content

Creatine Form Study Dosage Duration

Change in
Muscle
Creatine
Content
(mmol/kg dry
weight)

Creatine

Monohydrate

Jagim et al.

(2012)[1][2][3]

20g/day (7 days),

5g/day (21 days)
28 days +22.3 ± 21.0

Buffered

Creatine (Low

Dose)

Jagim et al.

(2012)[1][2][3]
1.5g/day 28 days +4.7 ± 27.0

Buffered

Creatine (High

Dose)

Jagim et al.

(2012)[1][2][3]

20g/day (7 days),

5g/day (21 days)
28 days +9.1 ± 23.2

Creatine

Monohydrate

Spillane et al.

(2009)[4][5]

20g/day (5 days),

5g/day (42 days)
47 days

Data reported as

significantly

higher than

placebo

Creatine Ethyl

Ester

Spillane et al.

(2009)[4][5]

20g/day (5 days),

5g/day (42 days)
47 days

Data reported as

significantly

higher than

placebo, but not

different from

monohydrate

Creatine

Monohydrate

Galvan et al.

(2016)[6]
3g/day 28 days

Significant

increase by day

7

Creatine Nitrate

(High Dose)

Galvan et al.

(2016)[6]
3g/day 28 days

Significant

increase by day

7, decreased by

day 28
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Table 2: Body Composition

Creatine Form Study
Change in
Body Mass
(kg)

Change in Fat-
Free Mass (kg)

Change in Fat
Mass (kg)

Creatine

Monohydrate

Jagim et al.

(2012)[1][2][3]
+0.9 ± 1.1 +1.3 ± 1.2 -0.4 ± 1.2

Buffered

Creatine (Low

Dose)

Jagim et al.

(2012)[1][2][3]
+0.4 ± 1.0 +0.9 ± 0.9 -0.5 ± 1.0

Buffered

Creatine (High

Dose)

Jagim et al.

(2012)[1][2][3]
+0.8 ± 1.2 +1.0 ± 1.0 -0.2 ± 0.9

Creatine

Monohydrate

Spillane et al.

(2009)[4][5]

No significant

difference

between groups

No significant

difference

between groups

No significant

difference

between groups

Creatine Ethyl

Ester

Spillane et al.

(2009)[4][5]

No significant

difference

between groups

No significant

difference

between groups

No significant

difference

between groups

Table 3: Strength and Power Performance
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Creatine
Form

Study
1-RM Bench
Press (kg
increase)

Wingate
Peak Power
(W)

Wingate
Average
Power (W)

Bench
Press
Lifting
Volume (kg)

Creatine

Monohydrate

Jagim et al.

(2012)[1][2]

[3]

+10.0 ± 8.0

Not

significantly

different from

other groups

Not

significantly

different from

other groups

-

Buffered

Creatine

(Low Dose)

Jagim et al.

(2012)[1][2]

[3]

+7.1 ± 3.0

Not

significantly

different from

other groups

Not

significantly

different from

other groups

-

Buffered

Creatine

(High Dose)

Jagim et al.

(2012)[1][2]

[3]

+7.3 ± 15.0

Not

significantly

different from

other groups

Not

significantly

different from

other groups

-

Creatine

Monohydrate

Spillane et al.

(2009)[4][5]

No significant

difference

between

groups

No significant

difference

between

groups

No significant

difference

between

groups

-

Creatine

Ethyl Ester

Spillane et al.

(2009)[4][5]

No significant

difference

between

groups

No significant

difference

between

groups

No significant

difference

between

groups

-

Creatine

Monohydrate

Galvan et al.

(2016)[6]
- - - +194.1

Creatine

Nitrate (Low

Dose)

Galvan et al.

(2016)[6]
- - - +118.3

Creatine

Nitrate (High

Dose)

Galvan et al.

(2016)[6]
- - -

+267.2

(Significantly

greater than

placebo)
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Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in these clinical trials is crucial for

interpreting the results.

Spillane et al. (2009): Creatine Ethyl Ester vs. Creatine
Monohydrate[4][5]

Objective: To compare the effects of creatine ethyl ester (CEE) and creatine monohydrate

(CrM) on body composition, muscle performance, and serum and muscle creatine levels.

Participants: 30 non-resistance-trained males.

Design: A double-blind, randomized, placebo-controlled trial.

Supplementation Protocol:

Loading Phase (5 days): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day

).

Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass per day (approximately 5

g/day ).

Groups: CEE, CrM, or placebo (maltodextrin).

Measurements:

Body composition (DEXA).

1-RM bench press and leg press.

Wingate anaerobic power test.

Serum and muscle creatine and creatinine levels.

Jagim et al. (2012): Buffered Creatine vs. Creatine
Monohydrate[1][2][3]
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Objective: To determine if a buffered form of creatine (Kre-Alkalyn®) is more effective than

creatine monohydrate (CrM).

Participants: 36 resistance-trained males.

Design: A double-blind, randomized controlled trial.

Supplementation Protocol:

CrM Group: 20 g/day for 7 days (loading), followed by 5 g/day for 21 days (maintenance).

Buffered Creatine Low Dose (KA-L) Group: 1.5 g/day for 28 days.

Buffered Creatine High Dose (KA-H) Group: 20 g/day for 7 days, followed by 5 g/day for

21 days.

Measurements:

Muscle biopsies for creatine content.

Body composition (DEXA).

1-RM bench press and leg press.

Wingate anaerobic capacity test.

Galvan et al. (2016): Creatine Nitrate Supplementation[6]
Objective: To examine the safety and efficacy of creatine nitrate (CrN) supplementation on

exercise performance.

Participants: 48 healthy and active participants.

Design: A randomized, double-blind, placebo-controlled trial.

Supplementation Protocol (28 days):

Placebo Group: Dextrose.
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CrM Group: 3 g/day creatine monohydrate.

CrN Low Dose Group: 1.5 g/day creatine nitrate.

CrN High Dose Group: 3 g/day creatine nitrate.

A loading phase of 4 servings per day was conducted for the first 7 days.

Measurements:

Bench press performance (Tendo™ unit).

Wingate anaerobic power test.

6x6-second bicycle ergometer sprint test.

Plasma nitrate and muscle creatine levels.

Signaling Pathways and Experimental Workflows
The ergogenic effects of creatine are mediated through complex cellular signaling pathways.

The following diagrams, generated using Graphviz, illustrate these pathways and a typical

experimental workflow for a clinical trial.
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A typical experimental workflow for a creatine supplementation clinical trial.
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Creatine supplementation primarily impacts two key signaling pathways involved in muscle

growth and energy metabolism: the mTOR pathway and the AMPK pathway.

Creatine Supplementation

IGF-1

 may increase

PI3K

Akt

mTORC1

p70S6K 4E-BP1

 inhibits

Muscle Protein Synthesis

 inhibition removed

Click to download full resolution via product page

Creatine's influence on the mTOR signaling pathway, promoting muscle protein synthesis.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12698332/docs?utm_src=pdf-body-img#a-comparative-meta-analysis-of-novel-creatine-formulations-in-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12698332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Creatine Supplementation
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Creatine's impact on the AMPK signaling pathway, influencing cellular energy homeostasis.

Conclusion
Based on the available meta-analytic data from clinical trials, creatine monohydrate remains

the most extensively researched and consistently effective form of creatine for improving

muscle creatine content, body composition, and high-intensity exercise performance. While

novel formulations such as creatine ethyl ester, buffered creatine, and creatine nitrate have

been developed with claims of enhanced properties, the current body of scientific evidence

does not consistently support their superiority over creatine monohydrate. In some cases, as

with creatine ethyl ester, the stability and bioavailability have been questioned. Creatine nitrate

shows some promise, particularly at higher doses, but further research is warranted to

establish a clear advantage over monohydrate. For researchers, scientists, and drug

development professionals, creatine monohydrate continues to serve as the most reliable and

cost-effective standard for comparison in the development and evaluation of new ergogenic

compounds. Future research should focus on well-controlled, head-to-head clinical trials to

further elucidate the comparative efficacy and safety of these novel creatine forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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